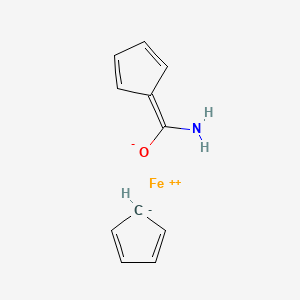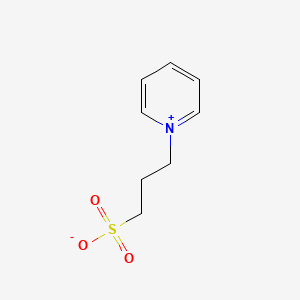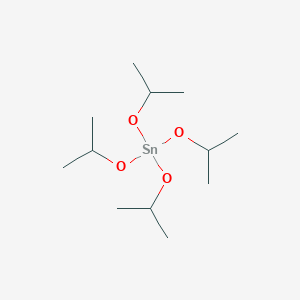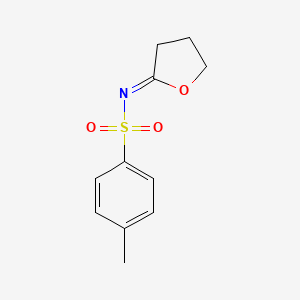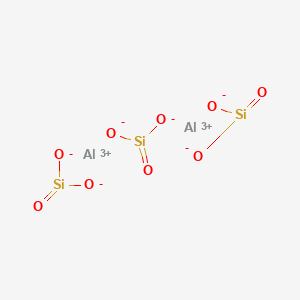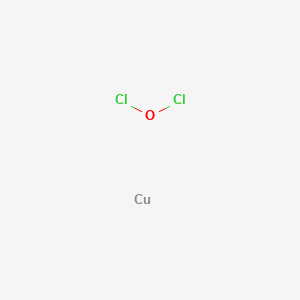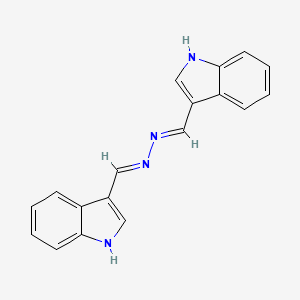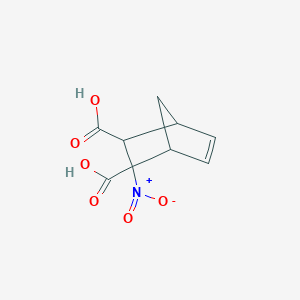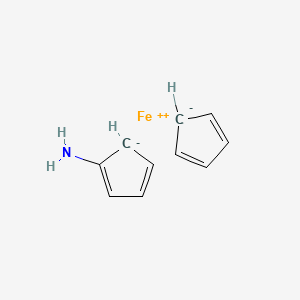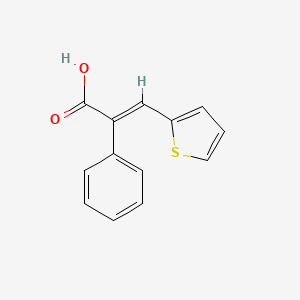
2-Phenyl-3-(2-thienyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-3-(2-thienyl)acrylic acid
Synthesis Analysis
2-Phenyl-3-(2-thienyl)acrylic acid synthesis involves direct nitration of 3-(2-thienyl) acrylic acid obtained from 2-thiophenecarboxaldehyde without proceeding through the nitro-2-thiophenecarboxaldehyde diacetate stage, showcasing efficient synthesis routes for derivatives with potential antibacterial activity (Kimura, Yabuuchi, & Hisaki, 1962).
Molecular Structure Analysis
NMR spectral data indicate that compounds like 2-Phenyl-3-(2-thienyl)acrylic acids prefer the s-trans conformation, showcasing the structural tendencies of these compounds under analysis (Fisichella, Mineri, Scarlata, & Sciotto, 1975).
Chemical Reactions and Properties
The compound's derivatives have been explored for antimicrobial activities, revealing a structure-activity relationship that supports the development of new antimicrobials (Kimura et al., 1962).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the practical applications and handling of this compound, although specific studies on these parameters were not found in the current search.
Chemical Properties Analysis
The compound's reactivity, including its susceptibility to further functionalization and its behavior under various chemical conditions, is essential for its application in synthesis and material science. The research indicates a robust framework for synthesizing derivatives with significant biological activities (Kimura et al., 1962).
Potassium Titanium Oxalate Dihydrate
Synthesis Analysis
Potassium Titanium Oxalate Dihydrate can be synthesized through a controlled reaction involving potassium, titanium, and oxalic acid, leading to a compound with specific stoichiometry and hydration levels. This synthesis process is critical for preparing precursors for PZT type oxides (Boudaren, Bataille, Auffredic, & Louër, 2003).
Molecular Structure Analysis
The molecular structure, solved from powder diffraction data, showcases an orthorhombic symmetry with a specific arrangement of titanium, oxalate, and water molecules, contributing to its unique properties (Boudaren et al., 2003).
Chemical Reactions and Properties
The dehydration reaction kinetics of Potassium Titanium Oxalate Dihydrate have been explored, indicating a single-step, irreversible process. This understanding is crucial for thermal processing and applications of this material (Muraleedharan & Labeeb, 2012).
Physical Properties Analysis
Physical properties, including crystal structure and thermal behavior, have been thoroughly investigated, revealing the compound's stability and transformation under heating, crucial for its use in ceramics and materials science (Boudaren et al., 2003).
Wissenschaftliche Forschungsanwendungen
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-2-phenyl-3-thiophen-2-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTATITWHQRQBK-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-(2-thienyl)acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

